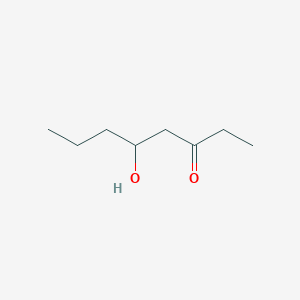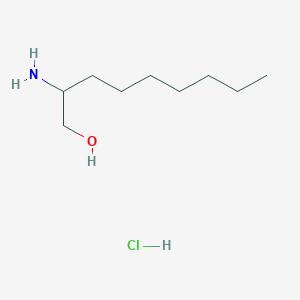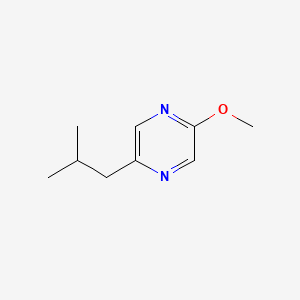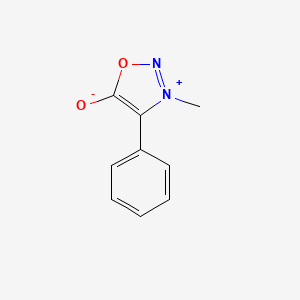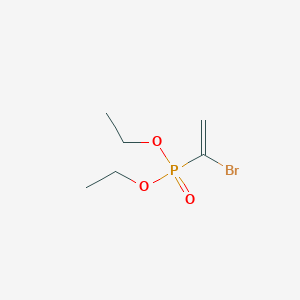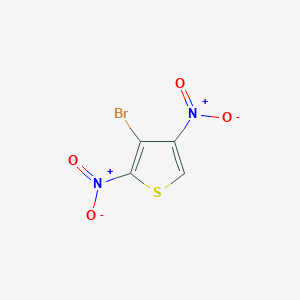![molecular formula C14H14OS B14678091 4-Methyl-2-[(phenylsulfanyl)methyl]phenol CAS No. 30434-81-2](/img/structure/B14678091.png)
4-Methyl-2-[(phenylsulfanyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[(phenylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a methyl group (CH3) and a phenylsulfanyl group (C6H5S-)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(phenylsulfanyl)methyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol (p-cresol) with a phenylsulfanyl methylating agent under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which then attacks the methylating agent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
化学反应分析
Types of Reactions
4-Methyl-2-[(phenylsulfanyl)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of ethers or esters.
科学研究应用
4-Methyl-2-[(phenylsulfanyl)methyl]phenol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 4-Methyl-2-[(phenylsulfanyl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Methyl-2-[(phenylazo)methyl]phenol: Similar structure but with an azo group instead of a sulfanyl group.
4-Methyl-2-[(phenylamino)methyl]phenol: Contains an amino group instead of a sulfanyl group.
4-Methyl-2-[(phenylmethoxy)methyl]phenol: Features a methoxy group in place of the sulfanyl group.
Uniqueness
4-Methyl-2-[(phenylsulfanyl)methyl]phenol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
30434-81-2 |
|---|---|
分子式 |
C14H14OS |
分子量 |
230.33 g/mol |
IUPAC 名称 |
4-methyl-2-(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C14H14OS/c1-11-7-8-14(15)12(9-11)10-16-13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
InChI 键 |
SGAIQRUIVYRCFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)CSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


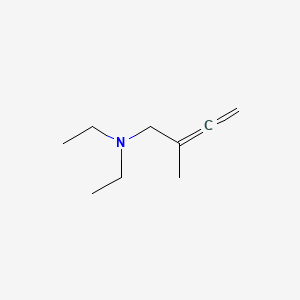

![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
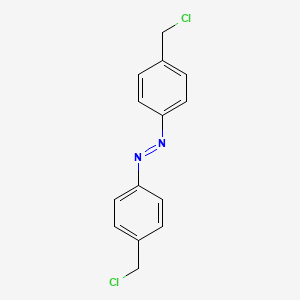
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
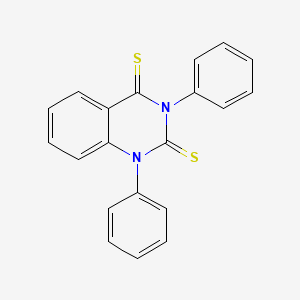
![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
